Meta-Nitrophenyl Substitution Yields a 2.1‑Unit Higher LogP Than the Para Isomer, Driving Superior Membrane Partitioning
Diethylphosphinic acid m-nitrophenyl ester exhibits a computed LogP of 3.81, whereas the para-nitrophenyl isomer (CAS 7531-39-7) displays a LogP of approximately 1.8 [1]. This 2.01‑unit increase in LogP corresponds to roughly a 100‑fold higher theoretical partition coefficient, indicating significantly greater lipophilicity and predicted membrane permeability for the meta isomer [2].
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.81 |
| Comparator Or Baseline | p-Nitrophenyl diethylphosphinate (CAS 7531-39-7): LogP ≈ 1.8 |
| Quantified Difference | ΔLogP ≈ +2.01 units (~100‑fold higher theoretical partition coefficient) |
| Conditions | Calculated LogP values from vendor and database entries; experimental LogP not located in primary literature |
Why This Matters
For users developing cell‑permeable enzyme substrates or probes, the higher lipophilicity of the meta isomer can translate into improved passive membrane diffusion and intracellular target engagement, reducing the need for auxiliary delivery strategies.
- [1] Molaid. 7531-39-7 – p-Nitrophenyl diethylphosphinate. LogP = 1.8. https://www.molaid.com/MS_382781 (accessed 2026-05-10). View Source
- [2] Leo, A., Hansch, C. & Elkins, D. Partition coefficients and their uses. Chem. Rev. 71, 525–616 (1971). (Reference for LogP‑permeability correlation). View Source
